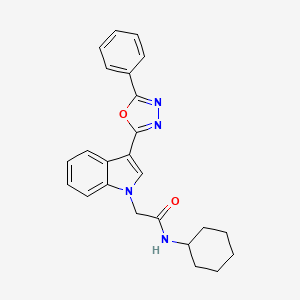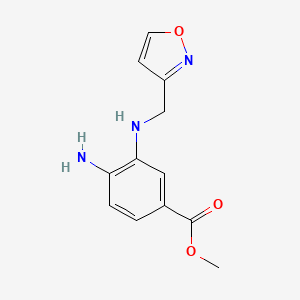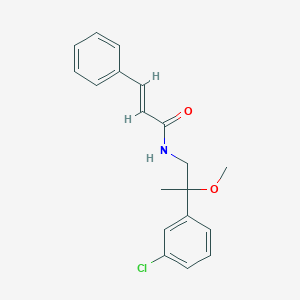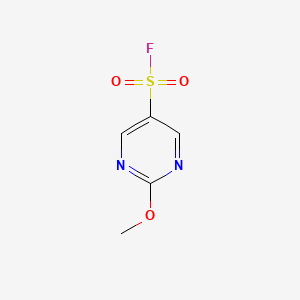![molecular formula C13H7F2N3O2S B2540739 N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-27-9](/img/structure/B2540739.png)
N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of thiazolo[3,2-a]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential therapeutic applications, particularly in the realm of anticancer drug development. Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the reaction of suitable precursors under controlled conditions. For instance, derivatives have been synthesized by reacting 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene . Other methods include the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate . The synthesis process is often followed by characterization using spectroscopic methods such as NMR, IR spectroscopy, and X-ray crystallography to confirm the structures of the compounds .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a thiazole ring fused to a pyrimidine ring. The spatial structure of these compounds can be elucidated using X-ray diffraction analysis, which provides insights into the 3D conformation of the molecules . The presence of substituents such as fluorine atoms or methyl groups can influence the molecular geometry and, consequently, the biological activity of these compounds .
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, the reaction with N,N-diethylamin can lead to the formation of N,N-diethylcarboxamide derivatives . The introduction of different substituents through reactions with benzylchlorides, chloroacetic acid, or ethyl chloroacetate can yield a diverse array of compounds with varying biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential use as pharmaceutical agents. The presence of electronegative substituents such as fluorine can affect the compound's reactivity and interaction with biological targets . The antimicrobial and antiinflammatory activities of these compounds have been evaluated, with some showing promising results in tests such as the agar well diffusion method and the carrageenin oedema test .
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has been explored within the domain of heterocyclic chemistry for its potential applications in various fields, including medicinal and materials chemistry. One area of study involves the synthesis and functionalization of related compounds to understand their chemical properties and reactivity. For instance, Peterlin-Mašič et al. (2000) described the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, demonstrating the versatility of these heterocycles in organic synthesis (L. Peterlin-Mašič et al., 2000).
Antimicrobial and Anti-inflammatory Activities
The compound and its derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. Gein et al. (2015) synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and found that some of these compounds exhibited antimicrobial activity (V. L. Gein et al., 2015). Moreover, Doria et al. (1986) investigated the synthesis and antiinflammatory activity of similar compounds, demonstrating their potential in medicinal chemistry (G. Doria et al., 1986).
Anticancer Properties
Exploring the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives, Alam et al. (2010) synthesized a series of compounds and assessed their anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of these molecules in cancer treatment (O. Alam et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLXOJUSQKOCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)


![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)
![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)

![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)
![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)
![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2540670.png)




